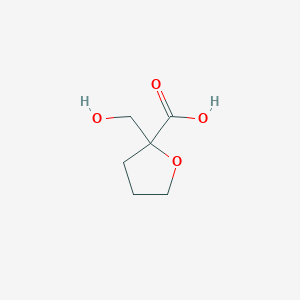

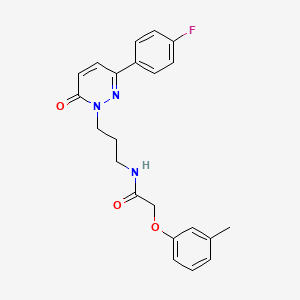

![molecular formula C12H18N2O2 B2758591 N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-20-6](/img/structure/B2758591.png)

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

- N,N-dimethyl enaminones serve as valuable building blocks for synthesizing a diverse array of heterocyclic compounds. Researchers have utilized them to construct acyclic, carbocyclic, and fused heterocycles . These derivatives exhibit unique reactivity patterns, making them essential in medicinal chemistry and materials science.

- Enoyl ACP Reductase and DHFR Inhibitors : Some derivatives of N,N-dimethyl enaminones have been evaluated for their ability to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes play crucial roles in cellular processes, making them attractive drug targets .

Heterocyclic Synthesis

Enzyme Inhibition Studies

Mécanisme D'action

Target of Action

Related compounds such as 2-amino-4-methylpyridine have been shown to inhibit the activity of inducible no synthase .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been used as catalysts in organic synthesis .

Biochemical Pathways

Related compounds have been used in the synthesis of indoles and 1h-tetrazoles , suggesting that it may interact with biochemical pathways related to these structures.

Result of Action

Related compounds have been used as catalysts in organic synthesis, suggesting that this compound may also have similar applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of ionic liquids as catalysts in organic synthesis has been shown to be environmentally friendly, requiring only minimum catalyst loading . .

Propriétés

IUPAC Name |

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-4-5-12(13-6-9)16-11-8-15-7-10(11)14(2)3/h4-6,10-11H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTLSOITJXRDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2COCC2N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)

![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758519.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2758521.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)